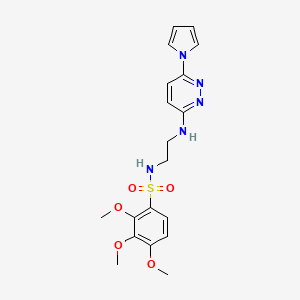![molecular formula C22H21N3O3S2 B2553690 N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1260998-58-0](/img/structure/B2553690.png)
N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, as seen in the creation of N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl]acyl thiourea (5). This compound was synthesized through a four-step reaction starting from ethyl 3-(4-trifluoromethylphenyl)-5-methyl-4-isoxazole carboxylic acid ester and 2-amino-4,6-dimethylpyrimidine. The process likely involved the formation of an intermediate thiourea, which was then further reacted to achieve the final product .
Molecular Structure Analysis
The molecular structure of synthesized compounds can be elucidated using various analytical techniques. For instance, the compound mentioned above was characterized by 1H NMR, IR, ESI-MS, elemental analysis, and X-ray single-crystal diffraction. These methods provide detailed information about the molecular framework, including the arrangement of atoms and the presence of specific functional groups. The X-ray analysis revealed that the compound crystallizes in the triclinic system and forms a 2D network strengthened by intermolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. In the case of the synthesized thiourea derivative, its biological activity as a herbicide was tested, showing good inhibitory activity against certain plant species. This suggests that the compound interacts with biological systems, possibly through specific chemical reactions or binding to target proteins .
Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and stability under various conditions are crucial for understanding the behavior of a compound. The crystallographic data provided for the thiourea derivative, including cell dimensions and space group, contribute to the understanding of its physical properties. The density and molecular volume derived from X-ray diffraction data are also indicative of the compound's physical characteristics .
Case Studies and Biological Evaluation
While the provided data does not include direct information about "N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide", similar compounds have been evaluated for biological activity. For example, the kappa-opioid agon
Aplicaciones Científicas De Investigación
Synthesis and Herbicidal Activities
A study by Liang Fu-b (2014) explored the synthesis of a novel compound with a complex structure involving a thiourea moiety and pyrimidine ring, demonstrating significant herbicidal activity against specific plant species. This suggests potential agricultural applications for similar compounds in controlling weed growth (Liang Fu-b, 2014).
Radioligand Imaging with PET
Research by Dollé et al. (2008) focused on the synthesis of selective ligands for the translocator protein (18 kDa) using a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides. This work highlights the potential of similar compounds in medical imaging, particularly in positron emission tomography (PET) for diagnosing and researching diseases (Dollé et al., 2008).
Anticancer Drug Synthesis
A study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide by Sharma et al. (2018) involved synthesis, structure elucidation, and molecular docking analysis to assess its anticancer potential. This indicates the relevance of complex acetamides in developing therapeutic agents for cancer treatment (Sharma et al., 2018).
Anticonvulsant Agent Development
Severina et al. (2020) synthesized thioacetamide derivatives of 4,6-dimethyl-2-thiopyrimidine to study their anticonvulsant activity. The research demonstrates how structural variations in pyrimidine derivatives can influence biological activity, potentially leading to new anticonvulsant drugs (Severina et al., 2020).
Safety And Hazards
The safety and hazards associated with a specific compound depend on its physical and chemical properties, as well as how it is used or handled. Without specific information on “N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide”, it’s difficult to provide accurate safety and hazard information.
Direcciones Futuras
The future directions in the field of thiophene derivatives involve the design and discovery of new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch1. However, the specific future directions for “N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide” are not available in the literature I have access to.
I hope this information is helpful. If you have more specific questions or need information on a different compound, feel free to ask!
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-14-5-6-15(2)17(12-14)23-19(26)13-25-18-8-11-30-20(18)21(27)24(22(25)28)9-7-16-4-3-10-29-16/h3-6,8,10-12,20H,7,9,13H2,1-2H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPHDBXUMKDBHS-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N3O3S2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2553609.png)
![1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2553611.png)




![1-((4-chlorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553621.png)
![1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2553622.png)
![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553624.png)



